8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol It is a derivative of quinoline and carbamate, featuring a methoxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 8-quinolyl chloroformate with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C for 1-2 hours with constant stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the carbamate group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted carbamates.
Reduction: Products include amino derivatives.
Oxidation: Products include hydroxyl derivatives.
Scientific Research Applications
Chemistry: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a probe to investigate the activity of various enzymes and their inhibitors .
Medicine: Its derivatives may exhibit antimicrobial, antifungal, and antioxidant activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can lead to the disruption of enzyme function and subsequent biological effects . The exact molecular pathways involved depend on the specific enzyme and biological system being studied.
Comparison with Similar Compounds
- 8-Quinolyl N-(2-methoxy-5-nitrophenyl)carbamate
- 8-Quinolyl N-(4-methyl-2-nitrophenyl)carbamate
- 8-Quinolyl N-(2-methoxyphenyl)carbamate
- 8-Quinolyl N-(2-methoxy-5-methylphenyl)carbamate
- 8-Quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
- 2-Methyl-8-quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
59741-13-8 |
---|---|
Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
quinolin-8-yl N-(2-methoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H13N3O5/c1-24-15-10-12(20(22)23)7-8-13(15)19-17(21)25-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3,(H,19,21) |
InChI Key |
GFUJEHGJYKJHEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.